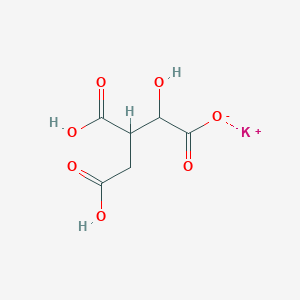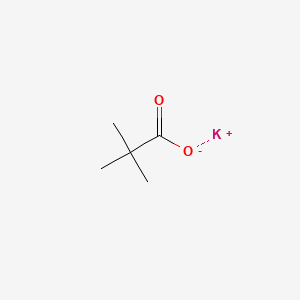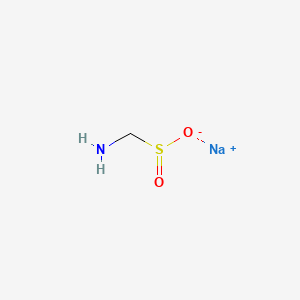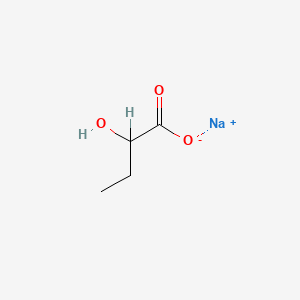
Potassium 3,4-dicarboxy-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3,4-dicarboxy-2-hydroxybutanoate is a chemical compound with the CAS Number: 205939-59-9 . It has a molecular weight of 230.22 and its molecular formula is C6H7KO7 .
Molecular Structure Analysis
The InChI code for Potassium 3,4-dicarboxy-2-hydroxybutanoate is 1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 . The InChI key is IVLPTBJBFVJENN-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Potassium 3,4-dicarboxy-2-hydroxybutanoate has a molecular weight of 230.22 . Its molecular formula is C6H7KO7 .Applications De Recherche Scientifique
Ion Transport and Membrane Interaction
Studies have explored the use of related compounds in ion transport across membranes, a fundamental process in cellular physiology. For example, oligomers of (R)-3-hydroxybutanoic acid have been used as ionophores for potassium picrate transport across liquid organic membranes, highlighting their potential in ion channel mimetics and drug delivery systems (Bürger & Seebach, 1993).
Tissue Engineering and Biomaterials
Polyhydroxyalkanoates (PHAs), polyesters produced by microorganisms that include 3-hydroxybutanoate units, are promising for tissue engineering. These biodegradable and biocompatible materials have applications in medical devices and regenerative medicine, underscoring the relevance of 3,4-dicarboxy-2-hydroxybutanoate derivatives in developing novel biomaterials (Chen & Wu, 2005).
Synthetic Chemistry and Drug Development
Research on synthetic pathways to create enantiopure compounds, such as the concise synthesis of erythro-saccharinic acid lactone, demonstrates the importance of such compounds in pharmaceutical synthesis. These methodologies provide access to complex molecules that could include potassium 3,4-dicarboxy-2-hydroxybutanoate or its analogs, useful in the development of new drugs and therapeutics (Koumbis, Kaitaidis, & Kotoulas, 2006).
Biocatalysis and Green Chemistry
The biocatalytic synthesis of related compounds, such as ethyl (S)-4-chloro-3-hydroxy-butanoate, showcases the potential for using enzymes in producing chiral intermediates for pharmaceuticals. This approach emphasizes the role of potassium 3,4-dicarboxy-2-hydroxybutanoate derivatives in sustainable chemistry and industrial biotechnology applications (He, Sun, Ruan, & Xu, 2006).
Environmental and Degradable Polymers
Research into degradable polycarbonates derived from dihydroxybutyric acid and its copolymers with CO2 highlights the environmental applications of such materials. These studies suggest the potential of potassium 3,4-dicarboxy-2-hydroxybutanoate in the creation of environmentally friendly materials that could serve in packaging, agricultural films, and other areas where biodegradability is a key concern (Tsai, Wang, & Darensbourg, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635521 |
Source


|
| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,4-dicarboxy-2-hydroxybutanoate | |
CAS RN |
205939-59-9 |
Source


|
| Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)








